1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a triazole ring, and a sulfonyl group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment. The compound may interact with its targets, leading to changes in the cell that trigger apoptosis .
Biochemical Pathways
Based on the apoptosis-inducing ability of similar compounds, it can be inferred that this compound may affect pathways related to cell survival and death . These could include the intrinsic and extrinsic apoptotic pathways, which involve a series of biochemical events leading to changes in the permeability of the mitochondrial membrane, activation of caspases, and ultimately, cell death .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . This suggests that the compound may lead to cell death in targeted cells, which could potentially result in the reduction of tumor size and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable alkyne or nitrile precursor.
Final Coupling: The final step involves coupling the triazole derivative with the sulfonyl piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-2-one
- 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl group and the triazole ring allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-14-2-4-15(5-3-14)25(23,24)21-10-8-19(9-11-21)16(22)6-7-20-13-17-12-18-20/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWPPJZVLSBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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